molecular formula C8H13Br B2812154 6-bromospiro[3.4]octane CAS No. 2416228-81-2

6-bromospiro[3.4]octane

Cat. No.: B2812154
CAS No.: 2416228-81-2
M. Wt: 189.096
InChI Key: LXFSAWNUPXPNMF-UHFFFAOYSA-N
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Description

6-bromospiro[3.4]octane is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by a spirocyclic framework, which consists of a bromine atom attached to a spiro[3.4]octane core. The spirocyclic structure imparts distinct physicochemical properties, making it a versatile compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromospiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the reaction of spiro[3.4]octane with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the spirocyclic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-bromospiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted spiro[3.4]octane derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The spirocyclic ring can undergo oxidation in the presence of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents (e.g., ethanol or water) under reflux conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.

Major Products Formed:

    Substitution: Hydroxyspiro[3.4]octane, aminospiro[3.4]octane, thiolspiro[3.4]octane.

    Reduction: Spiro[3.4]octane.

    Oxidation: Oxidized spiro[3.4]octane derivatives.

Scientific Research Applications

6-bromospiro[3.4]octane has found applications in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized spirocyclic compounds.

Mechanism of Action

The mechanism of action of 6-bromospiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The spirocyclic structure also contributes to its binding affinity and selectivity towards certain enzymes and receptors.

Comparison with Similar Compounds

    Spiro[3.4]octane: The parent compound without the bromine substitution.

    Spirocyclic Oxindoles: Compounds with spirocyclic frameworks containing oxindole moieties.

    Spirocyclic Ethers: Compounds with spirocyclic structures containing ether linkages.

Uniqueness: 6-bromospiro[3.4]octane stands out due to the presence of the bromine atom, which imparts unique reactivity and biological activity compared to its non-brominated counterparts.

Properties

IUPAC Name

7-bromospiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-7-2-5-8(6-7)3-1-4-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFSAWNUPXPNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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